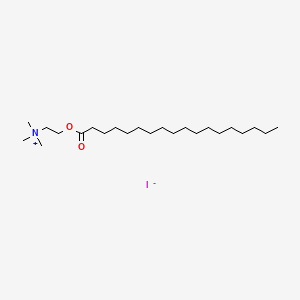![molecular formula C9H7FN2O2 B12437969 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a chemical compound with the molecular formula C9H7FN2O2 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous as it allows for the efficient production of the target compound in a single synthetic stage with high yields. The reaction conditions generally include the use of solvents such as acetic acid and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, into the molecule.
科学的研究の応用
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of imidazo[1,2-a]pyridine are known to interact with γ-aminobutyric acid (GABA) receptors, which play a role in the compound’s biological activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Similar compounds to 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid include:
- 2-{6-Chloroimidazo[1,2-a]pyridin-3-yl}acetic acid
- 2-{6-Bromoimidazo[1,2-a]pyridin-3-yl}acetic acid
- 2-{6-Phenylimidazo[2,1-b]thiazol-3-yl}acetic acid
Uniqueness
What sets this compound apart from its similar compounds is the presence of the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development.
特性
分子式 |
C9H7FN2O2 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC名 |
2-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-6-1-2-8-11-4-7(3-9(13)14)12(8)5-6/h1-2,4-5H,3H2,(H,13,14) |
InChIキー |
IXWBUYWHUMHSDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C=C1F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)

![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)


![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)

![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)



